molecular formula C11H13ClO2 B1454294 2-(3,4-Dimethylphenoxy)propanoyl chloride CAS No. 1114595-03-7

2-(3,4-Dimethylphenoxy)propanoyl chloride

Cat. No. B1454294
CAS RN: 1114595-03-7
M. Wt: 212.67 g/mol
InChI Key: LUUGKJSEGMOEKP-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethylphenoxy)propanoyl chloride” is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 . It is used in scientific research for various purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a chlorine atom and a 3,4-dimethylphenoxy group . The 3,4-dimethylphenoxy group consists of a phenyl ring (a six-carbon ring) with two methyl groups attached at the 3rd and 4th positions and an oxygen atom attached at one end .

Scientific Research Applications

2-(3,4-Dimethylphenoxy)propanoyl chloride has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It is also used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. Additionally, this compound is used in the study of biochemical and physiological processes, such as cell signaling, membrane transport, and protein folding.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)propanoyl chloride is not fully understood. However, it is believed that this compound binds to specific proteins in the cell, which then activates a signaling pathway that leads to the desired biochemical or physiological effect. This process is known as allosteric modulation.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, such as proteases and phosphatases. It has also been shown to have an effect on the expression of genes, as well as on cell proliferation and differentiation. Additionally, this compound has been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethylphenoxy)propanoyl chloride has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a relatively low toxicity. However, it has a relatively short half-life, which can limit its use in some experiments. Additionally, it can be difficult to control the concentration of this compound in a solution, which can also limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-(3,4-Dimethylphenoxy)propanoyl chloride. One potential direction is the development of new synthesis methods for this compound. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, research could be conducted into the development of new applications for this compound, such as in drug synthesis or as a therapeutic agent. Finally, research could be conducted into the development of new methods for controlling the concentration of this compound in a solution, as well as into the development of new methods for stabilizing the compound.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUGKJSEGMOEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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